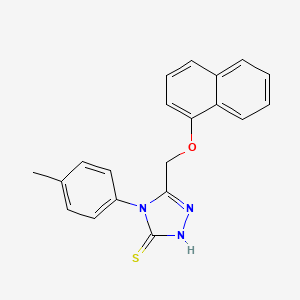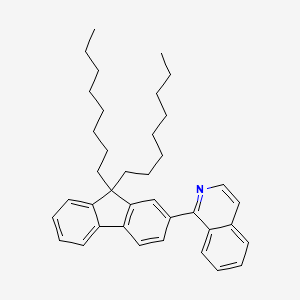
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline is a chemical compound with the molecular formula C₃₈H₄₇N and a molecular weight of 517.79 g/mol It is a derivative of isoquinoline and fluorene, characterized by the presence of two octyl groups attached to the fluorene moiety
Métodos De Preparación
The synthesis of 1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline typically involves the reaction of 9,9-dioctylfluorene with isoquinoline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 9,9-dioctylfluorene-2-boronic acid is reacted with isoquinoline-1-bromide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures.
Análisis De Reacciones Químicas
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are introduced or replaced.
Aplicaciones Científicas De Investigación
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline involves its interaction with specific molecular targets. For instance, in the context of organic electronics, the compound acts as a charge transport material, facilitating the movement of electrons or holes within the device. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
1-(9,9-Dioctyl-9H-fluoren-2-yl)isoquinoline can be compared with other similar compounds, such as:
1-(9,9-Dimethylfluoren-2-yl)isoquinoline: This compound has methyl groups instead of octyl groups, leading to different physical and chemical properties.
1,4-Bis(9,9-dioctylfluoren-2-yl)anthracene-9,10-dione: This compound contains an anthracene moiety, which imparts different electronic properties.
Bis(1-(9,9-dimethyl-9H-fluoren-2-yl)isoquinoline)iridium(III): This complex includes an iridium center, making it useful in catalysis and photophysical studies.
Propiedades
Número CAS |
904368-84-9 |
|---|---|
Fórmula molecular |
C38H47N |
Peso molecular |
517.8 g/mol |
Nombre IUPAC |
1-(9,9-dioctylfluoren-2-yl)isoquinoline |
InChI |
InChI=1S/C38H47N/c1-3-5-7-9-11-17-26-38(27-18-12-10-8-6-4-2)35-22-16-15-21-33(35)34-24-23-31(29-36(34)38)37-32-20-14-13-19-30(32)25-28-39-37/h13-16,19-25,28-29H,3-12,17-18,26-27H2,1-2H3 |
Clave InChI |
DUPOEZONYCHFBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=CC5=CC=CC=C54)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


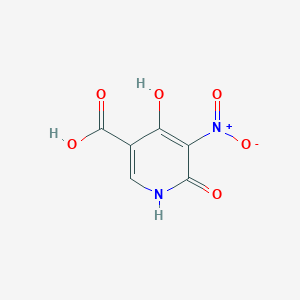
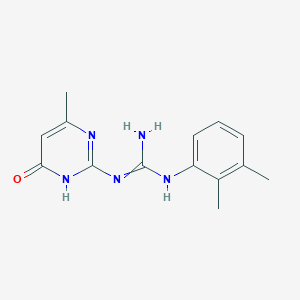
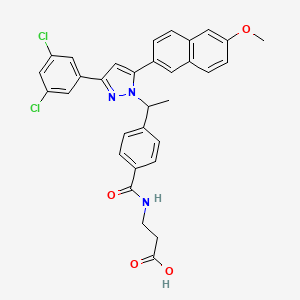
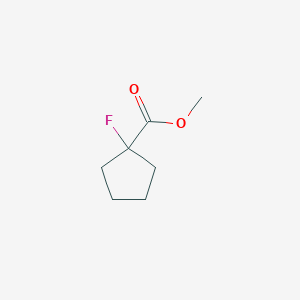
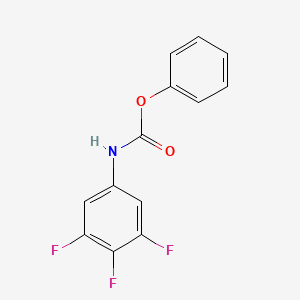
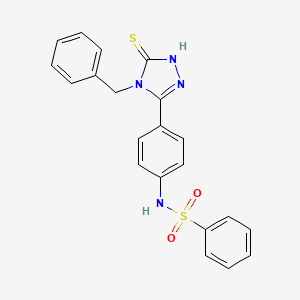

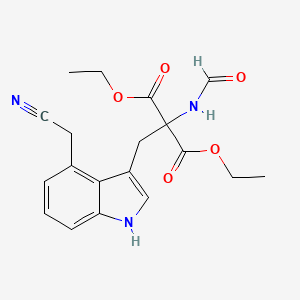


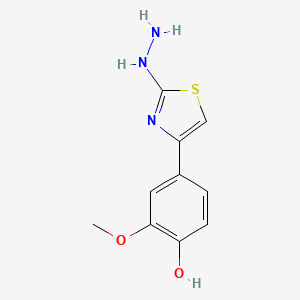
![(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11766577.png)
![4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766580.png)
